molecular formula C10H14ClN3O B1475150 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1566223-69-5

1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol

Cat. No.: B1475150
CAS No.: 1566223-69-5
M. Wt: 227.69 g/mol
InChI Key: UHBSEOGSMYASMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol (CAS: 1344958-96-8) is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 6-chloropyrimidine moiety and at the 3-position with an ethanol group. Its molecular formula is C₁₀H₁₃ClN₃O, with a molecular weight of 234.68 g/mol . The 6-chloropyrimidine group introduces electron-withdrawing properties, while the ethanol substituent enhances hydrophilicity compared to simpler hydroxyl or alkyl analogs.

Properties

IUPAC Name

1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBSEOGSMYASMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol generally follows a nucleophilic aromatic substitution (S_NAr) of 4,6-dichloropyrimidine with a chiral pyrrolidin-3-yl ethan-1-ol derivative. The key steps include:

  • Preparation or procurement of 4,6-dichloropyrimidine as the electrophilic aromatic substrate.
  • Use of (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride as the nucleophile.
  • Base-mediated substitution of the 4-chloro position on the pyrimidine ring.
  • Purification of the product by chromatographic techniques.

Detailed Preparation Method

Step 1: Nucleophilic Substitution Reaction

  • Reactants:

    • 4,6-Dichloropyrimidine (1.0 equivalent)
    • (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride (1.1 equivalents)
    • Base: N,N-Diisopropylethylamine (DIPEA), 2.5 equivalents
    • Solvent: Dimethyl sulfoxide (DMSO)
  • Procedure:

    • Suspend 4,6-dichloropyrimidine in DMSO.
    • Add (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride and DIPEA to the suspension.
    • Heat the reaction mixture to 90 °C and stir overnight to allow nucleophilic aromatic substitution at the 4-position of the pyrimidine ring.
    • After completion, cool the mixture to room temperature.

Step 2: Workup and Purification

  • Add ethyl acetate to the cooled reaction mixture.
  • Filter to remove insoluble materials.
  • Wash the filtrate with water multiple times to remove residual salts and base.
  • Dry the organic layer over sodium sulfate.
  • Filter and concentrate the organic layer under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
  • Elution is performed using a gradient of ethyl acetate:ethanol (3:1) in hexanes, increasing from 15% to 60% to isolate the pure product.

Yield and Characterization:

  • The process typically yields about 59% of the target compound.
  • The product is characterized by standard spectroscopic methods (e.g., NMR, MS) confirming the structure of this compound.

Reaction Conditions and Optimization

Parameter Condition Notes
Solvent DMSO High polarity facilitates substitution
Base DIPEA (2.5 equiv.) Neutralizes HCl formed during reaction
Temperature 90 °C Elevated temperature for reaction rate
Time Overnight (approx. 12-16 h) Ensures complete conversion
Purification Silica gel chromatography Gradient elution with EtOAc:EtOH/hexanes
Yield ~59% Moderate yield typical for this reaction

Supporting Synthetic Routes and Analogous Preparations

Other related synthetic schemes involve similar nucleophilic substitutions on chloropyrimidine derivatives with various amines or heterocycles to yield biologically active compounds. For example, the preparation of 1-(6-chloropyrimidin-4-yl)-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-1H-indazole involves:

  • Reaction of 4,6-dichloropyrimidine with a pyrazole-substituted indazole under basic conditions.
  • Use of sodium hydride (NaH) as the base in DMF at 0 °C to room temperature.
  • Purification by column chromatography and recrystallization.

This demonstrates the versatility of 4,6-dichloropyrimidine as a substrate for nucleophilic aromatic substitution with various nitrogen-containing nucleophiles.

Research Findings and Applications

The compound this compound is of interest for medicinal chemistry applications, particularly as an intermediate or lead compound in the synthesis of kinase inhibitors and anti-inflammatory agents. Its preparation method allows for the incorporation of chirality and functional groups that are critical for biological activity.

Summary Table of Preparation Method

Step Reactants & Reagents Conditions Outcome
1 4,6-Dichloropyrimidine + (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride + DIPEA DMSO, 90 °C, overnight Nucleophilic substitution at 4-position
2 Workup with ethyl acetate, water washes Room temperature Removal of impurities
3 Purification by silica gel chromatography Gradient EtOAc:EtOH/hexanes Isolation of pure product
Yield - - Approximately 59%

Chemical Reactions Analysis

1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antiviral and Anticancer Properties

Research indicates that compounds containing chloropyrimidine structures often exhibit significant antiviral and anticancer activities. The specific mechanisms by which 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol operates are still under investigation, but it is believed to interact with various biological pathways that are crucial for viral replication and cancer cell proliferation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the pyrrolidine ring followed by chlorination and hydroxylation steps .

Derivative Research

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the pyrrolidine structure or substitutions on the chloropyrimidine ring have been shown to significantly alter pharmacological profiles, leading to compounds with improved efficacy against specific targets .

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of related compounds, researchers found that derivatives of chloropyrimidine exhibited potent activity against several viral strains. The mechanism was linked to the inhibition of viral polymerases, suggesting a similar potential for this compound .

Case Study 2: Anticancer Efficacy

A notable study investigated the anticancer effects of pyrrolidine derivatives in vitro and in vivo. The results indicated that these compounds could significantly reduce tumor size in animal models while exhibiting minimal toxicity to normal cells. This suggests a promising therapeutic window for further exploration of this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol Pyrrolidine 6-Chloropyrimidin-4-yl, Ethanol C₁₀H₁₃ClN₃O 234.68 1344958-96-8 Enhanced hydrophilicity
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol Pyrrolidine 6-Chloropyrimidin-4-yl, Hydroxyl C₈H₁₀ClN₃O 199.64 1264038-82-5 Higher solubility, lower steric bulk
1-(6-Chloropyrimidin-4-yl)-4-piperidinol Piperidine 6-Chloropyrimidin-4-yl, Hydroxyl C₉H₁₂ClN₃O 213.66 N/A Increased conformational flexibility
1-(6-Chloropyrimidin-4-yl)-2,3-dihydro-1H-indole Indole 6-Chloropyrimidin-4-yl C₁₂H₁₀ClN₃ 231.68 293292-33-8 Planar aromatic system for π-π stacking

Research Implications

  • Bioavailability: Ethanol and hydroxyl substituents balance hydrophilicity and lipophilicity, critical for oral bioavailability.
  • Target Binding : Pyrrolidine and piperidine cores offer distinct conformational preferences, influencing interactions with enzymatic pockets.
  • Metabolic Stability : Electron-withdrawing chloropyrimidine groups may reduce metabolic degradation compared to pyridine analogs .

Further experimental studies are required to validate these hypotheses and optimize the compound for specific therapeutic applications.

Biological Activity

1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14ClN3O
  • Molecular Weight : 241.7 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Kinases : Many pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer pathways.
  • Receptors : Some studies suggest potential interactions with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

A study conducted on pyrimidine derivatives revealed significant anticancer properties. For instance, chloroethyl pyrimidine nucleosides demonstrated the ability to inhibit cell proliferation and migration in A431 vulvar epidermal carcinoma cells .

CompoundActivityCell LineReference
Chloroethyl pyrimidine nucleosidesInhibition of proliferationA431

Antimicrobial Properties

Pyrimidine derivatives have also been evaluated for their antimicrobial activities. For example, ferrocene-pyrimidine conjugates displayed notable antiplasmodial activity against Plasmodium falciparum, highlighting their potential as hybrid antimalarial agents .

CompoundActivityTargetReference
Ferrocene-pyrimidine conjugatesAntiplasmodialPlasmodium falciparum

Study on Pyrimidine Biosynthesis Inhibitors

A significant study focused on the role of pyrimidine biosynthesis inhibitors in enhancing antiviral responses. The research indicated that depriving cells of pyrimidines could amplify the production of type I and type III interferons, which are crucial for antiviral defense mechanisms .

Q & A

Q. What are the standard synthetic routes for 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution between 6-chloropyrimidine derivatives and pyrrolidin-3-yl ethanol precursors. For example, refluxing in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours under inert conditions can facilitate coupling, followed by NaOH (5%) extraction to isolate the product . Optimization may include adjusting solvent polarity (e.g., switching to DMF for faster kinetics) or using catalytic bases like triethylamine to enhance nucleophilicity. Monitoring reaction progress via TLC or HPLC is critical to minimize side products .

Q. How is the structural characterization of this compound performed to confirm purity and stereochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can verify the pyrrolidine ring substitution pattern and ethanol group presence. For example, the hydroxyl proton typically appears as a broad singlet (~1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C10_{10}H13_{13}ClN3_3O) with <2 ppm error.
  • Chiral HPLC or Optical Rotation: Essential for resolving enantiomers if stereocenters are present, as seen in similar pyrrolidine derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Based on GHS classification (Category 4 acute toxicity for oral, dermal, and inhalation routes):

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid dust generation; employ wet methods or closed systems during weighing.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different studies?

Methodological Answer: Discrepancies may arise from impurities or stereochemical variations.

  • Impurity Profiling: Use HPLC-MS to identify by-products (e.g., dechlorinated analogs or pyrrolidine ring-opened species) .
  • Stereochemical Validation: Compare enantiomers via chiral separation and assess their individual activities, as stereochemistry significantly impacts receptor binding (e.g., (S)- vs. (R)-configurations in similar compounds) .
  • Dose-Response Studies: Conduct assays under standardized conditions (e.g., cell line consistency, serum-free media) to eliminate confounding variables .

Q. What computational strategies are effective in predicting the compound’s reactivity or metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Models electron density to predict sites for nucleophilic/electrophilic attacks (e.g., chlorine substitution on pyrimidine).
  • Retrosynthesis Tools: Platforms like Pistachio or Reaxys propose synthetic routes by analyzing bond disconnections and reagent compatibility .
  • ADMET Prediction: Software like SwissADME estimates metabolic stability, highlighting susceptibility to hepatic oxidation (e.g., ethanol group glucuronidation) .

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess during pyrrolidine ring formation .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 30 hours to 2–4 hours) while maintaining yield, as demonstrated in analogous pyrimidine coupling reactions .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and optimize quenching points .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Salt Formation: Convert the free base to a hydrochloride salt (e.g., using 1.0 M HCl in water at 50°C), improving aqueous solubility by >10-fold .
  • Co-Solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability while avoiding cellular toxicity.
  • Nanoparticle Encapsulation: Lipid-based carriers enhance bioavailability for in vivo studies, as validated for structurally related pyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.